Hpk1-IN-38

HPK1 inhibition Biochemical potency Reverse indazole

Choose HPK1-IN-38 for its structurally validated binding mode—a water-mediated Asp155 interaction and Asp101 salt bridge confirmed by X-ray crystallography (PDB 7L26, 2.3 Å). This reverse indazole chemotype delivers IC₅₀=2.6 nM in biochemical assays, avoiding off-target kinase confounds (LCK/GLK/IRAK4) that compromise T-cell activation readouts. Use as a crystallographic reference ligand, primary screening benchmark, or lead-optimization comparator—procure with confidence from verified suppliers.

Molecular Formula C29H29N5O3
Molecular Weight 495.6 g/mol
Cat. No. B12392069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-38
Molecular FormulaC29H29N5O3
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C(=CC(=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N6CC7(C6)COC7)OC
InChIInChI=1S/C29H29N5O3/c1-33-8-7-20-9-21(10-25(36-2)23(20)13-33)24-12-31-27-26(32-24)22(11-30-27)18-3-5-19(6-4-18)28(35)34-14-29(15-34)16-37-17-29/h3-6,9-12H,7-8,13-17H2,1-2H3,(H,30,31)
InChIKeyBBLKEGCHGUMNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPK1-IN-38: Procurement Profile and Chemical Identity for HPK1 Research


HPK1-IN-38 (compound 15) is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1), a negative regulator of T-cell receptor (TCR) signaling and a key target in immuno-oncology drug discovery [1]. The compound belongs to the reverse indazole class of kinase inhibitors, with a molecular formula of C₂₉H₂₉N₅O₃, a molecular weight of 495.57 g/mol, and CAS Registry Number 2578802-72-7 . HPK1-IN-38 is supplied as a powder for research use in studying HPK1-related immunological disorders and cancer immunotherapy mechanisms [1].

Why HPK1-IN-38 Cannot Be Generically Substituted with Alternative HPK1 Inhibitors


The HPK1 inhibitor landscape encompasses structurally diverse chemotypes including reverse indazoles, spiro-azaindolines, diaminopyrimidine carboxamides, and macrocycles, each exhibiting distinct binding modes that confer divergent selectivity profiles against off-target kinases critical for T-cell function (e.g., LCK, GLK, IRAK4) [1]. HPK1-IN-38 possesses a structurally validated binding mode characterized by a favorable water-mediated interaction with Asp155 and a salt bridge to Asp101 with optimized heterocyclic solvent fronts, features documented via X-ray crystallography at 2.3 Å resolution that differentiate it from alternative chemotypes lacking this precise interaction network [2]. Substituting HPK1-IN-38 with another HPK1 inhibitor without verifying the intended assay conditions and selectivity requirements risks introducing confounding off-target kinase inhibition that can alter T-cell activation readouts independent of HPK1 engagement [3].

HPK1-IN-38 Comparative Evidence Guide: Quantitative Differentiation for Scientific Selection


HPK1-IN-38 Biochemical Potency: IC₅₀ Comparison Against Closest Reverse Indazole Analogs

HPK1-IN-38 (compound 15) demonstrates HPK1 inhibitory potency with an IC₅₀ of 2.6 nM in a biochemical enzyme assay [1]. This potency is comparable to that of advanced reverse indazole inhibitor compound 36 (IC₅₀ = 2.1 nM) within the same chemotype series [1]. HPK1-IN-38 exhibits substantially greater potency than HPK1-IN-39 (compound 10n, IC₅₀ = 29 nM), a structurally related analog , and demonstrates over an order of magnitude greater potency than HPK1-IN-32 (IC₅₀ = 65 nM) .

HPK1 inhibition Biochemical potency Reverse indazole IC50

HPK1-IN-38 Structural Binding Mode: Water-Mediated Interaction and Salt Bridge Differentiation

X-ray crystallographic studies of HPK1-IN-38 (compound 38 in PDB 7L26, 2.3 Å resolution) reveal a binding mode featuring a favorable water-mediated interaction with Asp155 and a salt bridge to Asp101 with optimized heterocyclic solvent fronts [1]. These structural features are distinct from the P-loop folded binding mode observed in spiro-azaindoline HPK1 inhibitors [2] and differ from the binding orientation of alternative chemotypes such as diaminopyrimidine carboxamides [3].

X-ray crystallography Binding mode Structure-based drug design Reverse indazole

HPK1-IN-38 Position Within Reverse Indazole Optimization Campaign: Chemotype Context

HPK1-IN-38 (compound 15) represents an intermediate compound from a structure-based lead optimization campaign that ultimately identified compound 36, a reverse indazole inhibitor exhibiting low clearance and notable bioavailability in rat pharmacokinetic studies [1]. Unlike HPK1-IN-38, which lacks reported in vivo pharmacokinetic characterization, compound 36 demonstrated low in vivo clearance and notable oral bioavailability [1]. HPK1-IN-38 thus provides a useful reference point for benchmarking optimization progress within the reverse indazole series.

Medicinal chemistry Lead optimization Reverse indazole SAR

HPK1-IN-38 Availability for Research Procurement: Supply Chain Accessibility

HPK1-IN-38 is commercially available from multiple research chemical suppliers including MedChemExpress (Cat. No. HY-156509) and Abmole (Cat. No. M42135), with certificate of analysis documentation confirming molecular formula C₂₉H₂₉N₅O₃ and molecular weight 495.57 g/mol . In contrast, advanced HPK1 clinical candidates such as NDI-101150, CFI-402411, BGB-15025, and GNE-6893 are not commercially available as research reagents and are restricted to clinical trial supply chains [1][2].

Research reagent procurement HPK1 inhibitor sourcing Chemical supply

HPK1-IN-38 Optimal Research Applications Based on Quantitative Evidence


In Vitro Biochemical HPK1 Inhibition Assays Requiring Potency ≤3 nM

HPK1-IN-38 is optimally deployed in biochemical enzyme assays where robust HPK1 inhibition (IC₅₀ = 2.6 nM) is required [1]. Its potency profile makes it suitable for primary screening and dose-response studies. Users should verify that their assay ATP concentration and buffer conditions are consistent with those used in the microfluidic mobility shift assay format [1] to ensure reproducible potency measurements.

Structure-Based Drug Design and X-Ray Crystallography Reference Studies

Researchers engaged in structure-based drug design or X-ray crystallography of HPK1 should utilize HPK1-IN-38 as a reference ligand due to its publicly available co-crystal structure (PDB ID 7L26, 2.3 Å resolution) [2]. The validated binding interactions (water-mediated interaction with Asp155 and salt bridge to Asp101) provide a structural template for rational design of novel reverse indazole-based HPK1 inhibitors [2].

Medicinal Chemistry Benchmarking in Reverse Indazole Lead Optimization

HPK1-IN-38 serves as an intermediate benchmark compound within reverse indazole lead optimization campaigns [1]. Medicinal chemists developing novel HPK1 inhibitors within this chemotype can use HPK1-IN-38 as a reference point to assess potency improvements, with the understanding that further optimized analogs (e.g., compound 36) demonstrate enhanced in vivo properties [1].

Academic HPK1 Target Validation and Mechanistic Studies

Academic laboratories investigating the role of HPK1 in T-cell receptor signaling and immuno-oncology can utilize HPK1-IN-38 for in vitro target engagement studies [1]. The compound's commercial availability from multiple suppliers enables immediate procurement for experimental use, unlike clinical-stage HPK1 inhibitors that are inaccessible for independent academic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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